molecular formula C17H19N3S B3059474 n,4-Diphenylpiperazine-1-carbothioamide CAS No. 2512-27-8

n,4-Diphenylpiperazine-1-carbothioamide

Cat. No. B3059474
CAS RN: 2512-27-8
M. Wt: 297.4 g/mol
InChI Key: XDEQBZBOCYNXRV-UHFFFAOYSA-N
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Description

N,4-Diphenylpiperazine-1-carbothioamide, commonly referred to as DPPZ, is a heterocyclic organic compound. It has a molecular formula of C17H19N3S and a molecular weight of 297.4 g/mol . The compound has gained increasing attention due to its versatile properties and potential applications in various research fields.


Molecular Structure Analysis

The structure of N,4-Diphenylpiperazine-1-carbothioamide was determined and it was found to crystallize in the orthorhombic space group Pbca . The InChI string for the compound is InChI=1S/C17H19N3S/c21-17(18-15-7-3-1-4-8-15)20-13-11-19(12-14-20)16-9-5-2-6-10-16/h1-10H,11-14H2,(H,18,21) .


Physical And Chemical Properties Analysis

N,4-Diphenylpiperazine-1-carbothioamide has a molecular weight of 297.4 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound also has a rotatable bond count of 2 . Its exact mass and monoisotopic mass are 297.12996879 g/mol . The topological polar surface area is 50.6 Ų .

Mechanism of Action

Target of Action

N,4-Diphenylpiperazine-1-carbothioamide is a type of thiourea analog . Thiourea analogs have been found to inhibit the activity of β-glucuronidase , an enzyme involved in the metabolism of glucuronides . This enzyme plays a crucial role in the body’s detoxification process, and its inhibition can have significant effects on the body’s ability to metabolize certain substances.

Mode of Action

It is known that thiourea analogs, including n,4-diphenylpiperazine-1-carbothioamide, can bind to the active site of β-glucuronidase, thereby inhibiting its activity . This interaction can lead to changes in the body’s ability to metabolize glucuronides.

Biochemical Pathways

The inhibition of β-glucuronidase by N,4-Diphenylpiperazine-1-carbothioamide can affect the glucuronidation pathway . This pathway is responsible for the conjugation and subsequent elimination of potentially toxic substances from the body. By inhibiting β-glucuronidase, N,4-Diphenylpiperazine-1-carbothioamide can potentially disrupt this pathway, leading to changes in the body’s detoxification processes.

Pharmacokinetics

As a thiourea analog, it is expected to have good bioavailability and to be well-distributed throughout the body

Result of Action

The inhibition of β-glucuronidase by N,4-Diphenylpiperazine-1-carbothioamide can lead to changes in the body’s ability to metabolize and eliminate certain substances . This can potentially lead to an accumulation of these substances in the body, which can have various effects at the molecular and cellular levels.

properties

IUPAC Name

N,4-diphenylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3S/c21-17(18-15-7-3-1-4-8-15)20-13-11-19(12-14-20)16-9-5-2-6-10-16/h1-10H,11-14H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDEQBZBOCYNXRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=S)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90354867
Record name MLS002694824
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

n,4-Diphenylpiperazine-1-carbothioamide

CAS RN

2512-27-8
Record name MLS002694824
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88248
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name MLS002694824
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90354867
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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